1-(8-Bromo-2-chloroquinolin-3-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(8-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3 |
InChI Key |
HJPUPIIZMFWRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1 8 Bromo 2 Chloroquinolin 3 Yl Ethanone
Influence of Halogen Substituents (Bromine at C-8, Chlorine at C-2) on Quinoline (B57606) Ring Reactivity
Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates the entire heterocyclic system. iust.ac.ir Such reactions, when they do occur, typically favor the more electron-rich carbocyclic (benzene) ring, with a preference for the C-5 and C-8 positions. The reactivity of 1-(8-bromo-2-chloroquinolin-3-yl)ethanone in EAS reactions is governed by the combined influence of the heterocyclic nitrogen and the halogen substituents.
The key factors influencing EAS on this molecule are:
Pyridine Ring Deactivation : The nitrogen atom in the quinoline ring strongly deactivates the pyridinoid portion (positions C-2, C-3, C-4) towards electrophilic attack. The presence of a chloro group at C-2 further intensifies this deactivation through its potent inductive electron withdrawal, making substitution on this ring extremely unfavorable.
Carbocyclic Ring Reactivity : The benzene (B151609) ring is the more probable site for any potential EAS reaction. However, the C-8 position is already occupied by a bromine atom. Halogens are deactivating substituents, yet they direct incoming electrophiles to the ortho and para positions. libretexts.org In this case, the bromine at C-8 deactivates the benzene ring relative to an unsubstituted one. The most likely position for electrophilic attack on the carbocyclic ring would be C-5, which is para to the C-8 bromine and also an inherently favored position for substitution in the quinoline nucleus.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution (EAS) Reactivity
| Substituent | Position | Ring | Effect on EAS Reactivity | Probable Directing Influence |
| Quinoline Nitrogen | N-1 | Pyridine | Strong Deactivation | Directs to Carbocyclic Ring |
| Chlorine | C-2 | Pyridine | Strong Deactivation (-I > +R) | Reinforces deactivation of pyridine ring |
| Bromine | C-8 | Benzene | Deactivation (-I > +R) | Directs to C-5 and C-7 (ortho/para) |
| Ethanone (B97240) | C-3 | Pyridine | Strong Deactivation (-I, -R) | Reinforces deactivation of pyridine ring |
In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring of quinoline is activated towards nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org The reaction is particularly facile at the C-2 and C-4 positions, which are analogous to the ortho and para positions of nitro-activated halobenzenes. iust.ac.irwikipedia.org
In this compound, the two halogen atoms exhibit vastly different reactivities towards nucleophiles:
C-2 Chlorine : The chloro group at the C-2 position is highly activated for SNAr. Its position is alpha to the ring nitrogen, which effectively stabilizes the negative charge in the intermediate formed during the reaction. wikipedia.org This makes the C-2 carbon an excellent electrophilic site for attack by nucleophiles (e.g., alkoxides, amines, thiols), leading to the displacement of the chloride ion.
C-8 Bromine : The bromo group at the C-8 position is attached to the carbocyclic ring, which is not inherently activated for nucleophilic attack. Its reactivity is similar to that of a standard bromobenzene, meaning it is generally unreactive towards SNAr unless under harsh conditions or if additional activating groups are present on the benzenoid ring. iust.ac.ir
The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org First, the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring. For this specific compound, nucleophilic attack will preferentially occur at the C-2 position.
Table 2: Comparative Reactivity of Halogen Sites in Nucleophilic Aromatic Substitution (SNAr)
| Position | Halogen | Ring Type | Activation | Expected Reactivity |
| C-2 | Chlorine | Pyridine (Electron-Deficient) | High (Activated by ring N) | High susceptibility to substitution |
| C-8 | Bromine | Benzene (Electron-Rich) | Low (No direct activation) | Low susceptibility to substitution |
Organometallic intermediates of quinolines are valuable for creating carbon-carbon and carbon-heteroatom bonds. Two primary methods for their formation are directed metalation and halogen-metal exchange.
Directed ortho-Metalation (DoM) : This reaction involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. baranlab.org For this compound, the acetyl group at C-3 could potentially direct lithiation to the C-4 position. However, this pathway is often slower than halogen-metal exchange. uwindsor.ca
Halogen-Metal Exchange : This is a rapid reaction where a halogen atom is swapped for a metal, most commonly lithium. wikipedia.org The rate of exchange is dependent on the halogen, following the trend I > Br >> Cl. wikipedia.org Given this trend, the bromine atom at the C-8 position is significantly more susceptible to exchange than the chlorine atom at the C-2 position. Reacting this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium at low temperatures, would selectively generate the 8-lithio-2-chloro-3-acetylquinoline intermediate. nih.govtcnj.edu This powerful nucleophile can then be quenched with a wide variety of electrophiles to introduce new functional groups regioselectively at the C-8 position.
Table 3: Comparison of Metalation Strategies
| Reaction Type | Target Site | Reagent Example | Likely Outcome |
| Directed Metalation | C-4 C-H bond | n-BuLi | Minor or non-existent pathway; slow |
| Halogen-Metal Exchange | C-2 Chlorine | n-BuLi | Unlikely; Cl/Li exchange is slow |
| Halogen-Metal Exchange | C-8 Bromine | n-BuLi / t-BuLi | Major Pathway ; rapid and selective formation of the C-8 lithiated species |
Reactivity of the Ethanone Functional Group at C-3
The ethanone (acetyl) group at the C-3 position introduces its own set of reactive sites, namely the α-carbon and the carbonyl carbon, whose reactivity is modulated by the attached quinoline ring system.
The hydrogen atoms on the methyl group (the α-carbon) of the ethanone substituent are acidic. libretexts.orgsketchy.com This acidity arises from the inductive withdrawal of the adjacent carbonyl group and, more importantly, the resonance stabilization of the conjugate base (the enolate) that forms upon deprotonation. sketchy.commsu.edu
This enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions. A prominent example is the base-catalyzed aldol-type condensation with aldehydes that lack α-hydrogens, such as benzaldehyde. libretexts.org This specific type of mixed-aldol reaction, known as the Claisen-Schmidt condensation, would involve the enolate of this compound attacking the aldehyde to form, after dehydration, a quinolyl-substituted chalcone (B49325) (an α,β-unsaturated ketone). libretexts.orgnih.gov
Table 4: Potential Condensation Reactions at the α-Carbon
| Reaction Name | Co-reactant Example | Catalyst | Intermediate | Product Type |
| Claisen-Schmidt Condensation | Benzaldehyde | Base (e.g., NaOH, KOH) | Quinoline-enolate | α,β-Unsaturated Ketone (Chalcone) |
| α-Halogenation | Br2 | Acid or Base | Enol or Enolate | α-Bromoethanone derivative |
The carbonyl carbon of the ethanone group is inherently electrophilic due to the polarity of the carbon-oxygen double bond. libretexts.org This electrophilicity is further enhanced by the electron-withdrawing nature of the 2-chloro-8-bromoquinoline ring to which it is attached. Consequently, the carbonyl group is highly susceptible to nucleophilic addition reactions. libretexts.orgtib.eu
Typical reactions at the carbonyl center include:
Reduction : The carbonyl can be reduced to a secondary alcohol, 1-(8-bromo-2-chloroquinolin-3-yl)ethanol, using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH4) or the more potent lithium aluminum hydride (LiAlH4). tib.eu
Reaction with Organometallics : Addition of Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would yield tertiary alcohols. masterorganicchemistry.com
Formation of Imines and Related Derivatives : The carbonyl group can condense with primary amines (R-NH2) to form imines (Schiff bases), or with other nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively. youtube.com
The electron-deficient quinoline ring makes the carbonyl carbon more electron-poor and thus more reactive towards nucleophiles compared to a carbonyl attached to a simple benzene ring (e.g., in acetophenone). libretexts.org
Table 5: Representative Nucleophilic Addition Reactions at the Carbonyl Group
| Nucleophile | Reagent Example | Product Functional Group |
| Hydride | Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Carbanion | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol |
| Amine | Aniline (B41778) (PhNH2) | Imine |
| Hydroxylamine | H2NOH | Oxime |
Cascade and Tandem Reactions Involving this compound Scaffolds
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single starting material undergoes multiple transformations in one pot without the need for isolating intermediates. This approach aligns with the principles of green chemistry by saving time, resources, and reducing waste. globalresearchonline.netrsc.orgresearchgate.net The this compound scaffold is a valuable precursor for such reactions, particularly in the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]quinolines.
One notable cascade reaction involves the synthesis of 3-aryl-5H-pyrazolo[4,3-c]quinolines. clockss.org This process begins with the N-alkylation of 3-aroyl-1H-quinolin-4-ones, which can be conceptually derived from the title compound's core structure. The subsequent key step is a hydrazine-mediated cyclization. clockss.org In this reaction, the hydrazone intermediate, formed by the condensation of the aroyl group with hydrazine, is highly reactive and cyclizes in situ to form the pyrazole (B372694) ring fused to the quinoline core. clockss.org This transformation proceeds in high yields, offering an efficient route to diverse pyrazolo[4,3-c]quinoline derivatives. clockss.org
The efficiency and elegance of cascade reactions lie in their ability to construct complex molecular architectures from relatively simple starting materials in a single operation. rsc.orgresearchgate.net These reactions are often characterized by a significant increase in molecular complexity and high selectivity. rsc.org
Table 1: Synthesis of Substituted 5H-pyrazolo[4,3-c]quinolines via Hydrazine-Mediated Cyclization
| Starting Material (Alkylated 3-Aroyl-1H-quinolin-4-one) | Product (Substituted 5H-pyrazolo[4,3-c]quinoline) | Yield (%) |
| 1-Benzyl-3-benzoyl-1H-quinolin-4-one | 5-Benzyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline | 92 |
| 1-Ethyl-3-benzoyl-1H-quinolin-4-one | 5-Ethyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline | 97 |
| 1-Methyl-3-benzoyl-1H-quinolin-4-one | 5-Methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline | 95 |
| 1-Benzyl-3-(4-methoxybenzoyl)-1H-quinolin-4-one | 5-Benzyl-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | 85 |
| 1-Benzyl-3-(1,3-benzodioxol-5-ylcarbonyl)-1H-quinolin-4-one | 5-Benzyl-3-(1,3-benzodioxol-5-yl)-5H-pyrazolo[4,3-c]quinoline | 78 |
This table is based on data from the synthesis of related quinoline derivatives and illustrates the general reaction pathway. clockss.org
C-H Functionalization of Substituted Quinolines
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to the modification of aromatic and heteroaromatic compounds. mdpi.com In the context of substituted quinolines, such as the 8-bromo-2-chloroquinoline (B70218) framework inherent in the title compound, C-H functionalization allows for the direct introduction of various functional groups, bypassing the need for pre-functionalized substrates. mdpi.com
The regioselectivity of C-H functionalization on the quinoline ring is often directed by the inherent reactivity of the C-H bonds or through the use of a directing group. mdpi.com For quinoline derivatives, the nitrogen atom of the pyridine ring can act as an embedded directing group, typically favoring functionalization at the C2 and C8 positions. mdpi.com
Palladium-catalyzed C-H arylation is a prominent example of this type of transformation. nih.govbohrium.comchemrxiv.org For instance, the direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts has been developed for the synthesis of aryl quinolinyl ketones. bohrium.com While this specific example involves a carbaldehyde at the 8-position, the principle can be extended to other quinoline systems.
In the case of 2-chloroquinoline (B121035) derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are well-established for introducing aryl groups at the C2 position. researchgate.net This demonstrates the reactivity of the C-Cl bond towards palladium catalysis. Furthermore, palladium-catalyzed direct α-arylation of carbonyl compounds with chloroaryl triflates has been shown to be chemoselective for the C-Cl bond. polyu.edu.hk
The C-H bonds on the carbocyclic ring of the quinoline nucleus can also be targeted. For example, palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been successfully demonstrated, showcasing the potential for functionalizing specific C-H bonds directed by a nearby functional group. nih.gov
Table 2: Examples of Palladium-Catalyzed C-H Functionalization on Quinolines and Related Heterocycles
| Substrate | Coupling Partner | Catalyst System | Product |
| Quinoline-8-carbaldehyde | Aryl iodide | Pd(OAc)2 / PPh3 | Aryl quinolinyl ketone |
| 2-Chloroquinoxaline N-oxide | Arylboronic acid | Pd(OAc)2 / SPhos | 2-Arylquinoxaline N-oxide |
| [1,1'-Biphenyl]-2-ol | Chloroarene | Pd(OAc)2 / P(o-tol)3 | Arylated [1,1'-biphenyl]-2-ol |
| Fluoroarenes | 2-Chloropyridine derivatives | Pd(OAc)2 / SPhos | 2-(Fluorinated aryl)pyridines |
This table provides examples of palladium-catalyzed C-H functionalization on quinoline and related heterocyclic systems, illustrating the types of transformations possible. nih.govbohrium.comchemrxiv.orgresearchgate.net
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucitation
¹H NMR spectroscopy would be used to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) ring system and a singlet for the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the substitution pattern on the quinoline core. For instance, the protons on the bromine-substituted ring would exhibit characteristic splitting patterns based on their relationship (ortho, meta, para) to each other and the bromine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum of this compound would be expected to show distinct signals for each of the 11 carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the ethanone group, typically found far downfield (around 190-200 ppm), the carbons of the quinoline ring (typically 120-150 ppm), and the methyl carbon, which would appear upfield. The positions of the carbons bonded to bromine and chlorine would be influenced by the electronegativity of these halogens.
Two-Dimensional NMR Techniques for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal which protons are spin-coupled to each other, helping to trace the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. Other expected absorptions would include C=C and C=N stretching vibrations from the aromatic quinoline ring (around 1450-1600 cm⁻¹), C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C-Cl and C-Br stretching vibrations at lower wavenumbers (typically below 800 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₇BrClNO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. Analysis of the fragmentation pattern would provide further structural information, likely showing the loss of the acetyl group (•CH₃CO) or halogen atoms.
Computational Chemistry and Theoretical Studies on 1 8 Bromo 2 Chloroquinolin 3 Yl Ethanone and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and properties of molecules with high accuracy. nih.gov Methodologies such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used for robust calculations of quinoline (B57606) derivatives, providing a reliable foundation for optimizing molecular structures and predicting electronic behavior. nih.govproquest.comnih.gov
The initial step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone, this process involves determining the most stable three-dimensional arrangement of its atoms. The quinoline core, a fused aromatic system, is inherently planar. Geometric optimization focuses on the bond lengths, bond angles, and the dihedral angle of the acetyl substituent relative to the planar quinoline ring. Conformational analysis for a relatively rigid structure like this primarily assesses the rotational barrier of the acetyl group. Studies on similar acetyl-substituted heterocycles show that planarity is often favored to maximize electronic conjugation, though steric hindrance can cause slight out-of-plane torsion. researchgate.net The optimized structure represents the molecule's ground-state conformation on the potential energy surface.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Quinoline Derivatives Note: These are typical values based on DFT studies of analogous structures, as specific experimental or calculated data for this compound is not publicly available.
| Parameter | Bond | Typical Value | Parameter | Angle | Typical Value |
|---|---|---|---|---|---|
| Bond Length | C=O | ~1.23 Å | Bond Angle | C-C-C (ring) | ~120° |
| Bond Length | C-C (acetyl) | ~1.51 Å | Bond Angle | C-N-C (ring) | ~117-118° |
| Bond Length | C-Cl | ~1.74 Å | Bond Angle | C-C=O | ~120° |
| Bond Length | C-Br | ~1.90 Å | Bond Angle | C-C-Cl | ~119° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For quinoline derivatives, the HOMO is often distributed across the quinoline ring system, while the LUMO may be localized on the ring or substituents, depending on their electron-withdrawing or -donating nature. arabjchem.org
Table 2: Representative FMO Properties for Halogenated Quinoline Derivatives Note: Values are illustrative and based on DFT calculations reported for similar compounds.
| Property | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Electron-donating capability |
| ELUMO | -1.8 to -2.5 | Electron-accepting capability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The map displays the charge distribution, where different colors correspond to different values of electrostatic potential on the electron density surface. Red and yellow regions indicate a negative potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote a positive potential, indicating electron-poor areas prone to nucleophilic attack. nih.govarabjchem.org For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Harder molecules have a larger energy gap and are less reactive.
Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.gov
These indices are crucial for comparing the reactivity of different derivatives within a chemical series. nih.govarabjchem.org
Table 3: Representative Global Reactivity Descriptors for Quinoline Derivatives Note: Values are illustrative and calculated from the representative FMO energies in Table 2.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.5 - 4.8 | Electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 | Resistance to electronic change |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT is excellent for static electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov
For a relatively rigid molecule like this compound, MD simulations are particularly valuable for studying its interactions within a dynamic environment, such as in a solvent or at the binding site of a biological target like an enzyme or receptor. acs.orgnih.gov Studies on similar halogenated quinolines have used MD simulations to assess the stability of ligand-protein complexes. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the binding pose and the flexibility of different parts of the molecule during the simulation. nih.gov These simulations are crucial in drug design for predicting how a molecule might behave in a biological system.
Aromaticity Analysis of Quinoline Ring Systems (e.g., HOMA, NICS, PDI, I6, FLU, PLR Indices)
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a complex electronic structure. Aromaticity, a key concept in organic chemistry, is crucial for understanding the stability, reactivity, and magnetic properties of this system. Computational chemistry offers several indices to quantify the aromatic character of the individual rings within the quinoline nucleus of this compound.
Aromaticity is not a single, directly measurable quantity, but rather a concept described by various indicators. A comprehensive analysis typically employs multiple indices based on different physical phenomena—geometry, magnetic effects, and electron delocalization.
Key Aromaticity Indices:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov HOMA values range from 1 (for a perfectly aromatic system like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems, respectively. nih.govresearchgate.net For the quinoline system in the title compound, separate HOMA values would be calculated for the carbocyclic (benzene) and heterocyclic (pyridine) rings. It is expected that the substituents (bromo, chloro, and acetyl groups) would slightly decrease the HOMA values of both rings compared to unsubstituted quinoline due to induced bond length alterations.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is determined by calculating the absolute magnetic shielding at a specific point, typically at the ring's geometric center (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com Aromatic rings exhibit a diatropic ring current, resulting in negative NICS values (shielding), whereas anti-aromatic rings have positive values (deshielding). For this compound, NICS(1) values for both the benzene and pyridine rings are expected to be negative, confirming their aromatic character. mdpi.comnih.gov
Para-Delocalization Index (PDI): An electron delocalization-based index, PDI quantifies the electron sharing between para-related carbon atoms. Higher PDI values suggest more efficient cyclic delocalization and thus greater aromaticity. mdpi.com
Six-Membered Ring Index (I6): This is another geometry-based index that evaluates the uniformity of bond lengths in a six-membered ring. Higher I6 values indicate greater aromaticity. mdpi.com
Aromatic Fluctuation Index (FLU): Based on electron delocalization, FLU measures the fluctuation of electronic charge between adjacent atoms in a ring. Lower FLU values are indicative of a more stable and aromatic system. mdpi.com
Pi-Electron Delocalization Range (PLR): This index also quantifies the extent of pi-electron delocalization, with higher values corresponding to increased aromaticity. mdpi.com
A theoretical study on quinoline derivatives has shown that the level of aromaticity can be a differentiating feature for their biological activity. mdpi.com While specific calculated values for this compound are not available in the cited literature, the table below outlines how such data would be presented.
| Ring System | HOMA | NICS(1) (ppm) | PDI | I6 | FLU | PLR |
|---|---|---|---|---|---|---|
| Benzene Ring | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pyridine Ring | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters. These theoretical calculations provide valuable support for experimental data interpretation and can help in the structural elucidation of new compounds.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C are a standard practice. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard (e.g., TMS). For this compound, DFT calculations would predict the specific chemical shifts for each hydrogen and carbon atom, taking into account the inductive and anisotropic effects of the bromo, chloro, and acetyl substituents. Such predictions are crucial for assigning the peaks in an experimental NMR spectrum. nih.goveurjchem.com
Vibrational Frequencies (FTIR and Raman): Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration. These correspond to the absorption bands in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. The results are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. This analysis allows for a detailed assignment of experimental spectra, identifying specific vibrational modes such as C=O stretching of the acetyl group, C-Cl and C-Br stretches, and various quinoline ring vibrations. researchgate.net
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would predict the π→π* and n→π* transitions characteristic of the quinoline chromophore and the acetyl group.
The following table illustrates how theoretically predicted spectroscopic data would be presented.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | Data not available | Data not available |
| ¹H NMR (CH₃) | Data not available | Data not available |
| IR Freq. (ν C=O) | Data not available | Data not available |
| UV-Vis (λ_max) | Data not available | Data not available |
Quantum Chemical Descriptors for Reactivity Prediction
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global descriptors can be calculated:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Potential (μ): μ = -(I + A) / 2. This measures the "escaping tendency" of electrons from the system.
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors pinpoint reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a point 'r' when the total number of electrons changes. It helps to identify the most likely sites for nucleophilic attack (where f⁺(r) is large) and electrophilic attack (where f⁻(r) is large). nih.gov
Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the electronegative chlorine, bromine, and oxygen atoms would create regions of negative electrostatic potential, while the hydrogen atoms and parts of the aromatic system would show positive potential. The carbonyl carbon of the acetyl group is expected to be a primary site for nucleophilic attack.
The table below shows the kind of data generated from such a reactivity analysis.
| Descriptor | Value |
|---|---|
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Structure Reactivity and Structure Property Relationships of Halogenated Acetylquinolines
Impact of Halogen Identity (Bromine vs. Chlorine) and Position on Electronic Structure
The presence and position of halogen atoms significantly modulate the electronic landscape of the quinoline (B57606) ring. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can participate in resonance, leading to a deactivating effect on the ring for electrophilic substitution.
Computational studies on halogenated quinolines show that the presence of halogens alters the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The electron-withdrawing nature of both halogens lowers the energy of both HOMO and LUMO, which can increase the molecule's stability and affect its charge transfer characteristics. nih.gov The specific positioning at C2 and C8 leads to a complex pattern of electron density distribution across the bicyclic system. Theoretical studies on substituted quinolines indicate that such substitutions can lead to significant changes in the electron-photon spectra. researchgate.net
Steric and Electronic Effects of the Ethanone (B97240) Group on Quinoline Reactivity
The ethanone (acetyl) group at the C3 position is a moderately deactivating group due to its electron-withdrawing nature, both through inductive and resonance effects (-I, -M). This effect further reduces the electron density of the quinoline ring system, making it less susceptible to electrophilic attack.
From a steric perspective, the acetyl group at C3 can hinder the approach of reagents to the adjacent C2 and C4 positions. The orientation of the acetyl group relative to the quinoline plane can also play a role in intermolecular interactions in the solid state, as seen in the crystal structure of the related compound 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. nih.gov In this analogue, the ketone oxygen atom is directed towards the ring-bound methyl group, suggesting potential intramolecular interactions that could influence conformation and reactivity. nih.gov The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor, influencing the molecule's physical properties and interactions with solvents or biological targets.
The presence of the acetyl group is known to be a precursor for a variety of chemical transformations, allowing for the synthesis of more complex fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. researchgate.net
Influence of Substituent Patterns on Regioselectivity in Chemical Transformations
The regioselectivity of reactions involving 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone is a direct consequence of the interplay between its three substituents. The quinoline ring itself has inherent reactivity patterns; electrophilic substitutions typically occur on the benzene (B151609) ring (at C5 and C8), while nucleophilic substitutions favor the pyridine (B92270) ring (at C2 and C4). mdpi.com
In this specific molecule:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards nucleophilic displacement. The electron-withdrawing effects of the nitrogen atom, the C3-acetyl group, and the C8-bromo group all contribute to stabilizing the Meisenheimer complex intermediate, thus facilitating substitution at this position. The reactivity of 2-chloroquinolines in SNAr reactions is well-documented.
Electrophilic Aromatic Substitution (SEAr): The quinoline ring is strongly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the nitrogen atom and the three substituents (Cl, Br, and acetyl). If an electrophilic substitution were to occur, it would likely be directed to the least deactivated positions on the benzene ring, which are C5 and C7. Studies on the bromination of 8-substituted quinolines have shown that the position of substitution is highly dependent on the nature of the substituent at C8. acgpubs.orgresearchgate.net For instance, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C5 position. acgpubs.orgresearchgate.net
Reactions at the Acetyl Group: The acetyl group itself can undergo various reactions. The methyl protons are acidic and can be deprotonated to form an enolate, which can then react with electrophiles. The carbonyl group can undergo condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. researchgate.net These reactions provide a pathway to further functionalize the molecule. researchgate.net
Correlation between Electronic Properties and Chemical Reactivity of Quinoline Derivatives
A direct correlation exists between the electronic properties of quinoline derivatives and their chemical reactivity. researchgate.net Key parameters derived from computational chemistry, such as the HOMO-LUMO energy gap (Egap), ionization potential, and electron affinity, provide insights into the molecule's stability and reactivity. nih.govnih.gov
HOMO-LUMO Gap: A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. nih.gov The presence of multiple electron-withdrawing groups in this compound is expected to result in a relatively large Egap, indicating a stable molecule.
Reactivity Descriptors: Global reactivity descriptors like chemical potential, hardness, and electrophilicity index can quantify the reactivity. nih.gov Molecules with lower chemical potential and greater hardness are generally less reactive. nih.gov The electron-withdrawing substituents on the quinoline ring would lead to a higher electrophilicity index, suggesting a greater susceptibility to nucleophilic attack, particularly at the C2 position.
Studies on other substituted quinolines have demonstrated that modifying substituents allows for the fine-tuning of these electronic properties. nih.govacs.org For instance, introducing electron-donating groups generally decreases the HOMO-LUMO gap and increases reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. In this compound, the combination of a chloro, bromo, and acetyl group creates a highly electron-deficient system, which is the primary determinant of its characteristic reactivity.
Applications of 1 8 Bromo 2 Chloroquinolin 3 Yl Ethanone As a Synthetic Intermediate
Role in the Construction of Advanced Heterocyclic Systems
The 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone scaffold is a valuable precursor for the synthesis of a variety of fused and linked heterocyclic systems. The reactivity of the 2-chloro and 3-acetyl groups can be sequentially or concertedly exploited to build new rings onto the quinoline (B57606) core.
Analogous to the well-documented reactions of 2-chloroquinoline-3-carbaldehydes, the acetyl group of this compound can undergo condensation with binucleophiles to form fused heterocycles. nih.gov For instance, reaction with hydrazine (B178648) hydrate (B1144303) is expected to yield a hydrazone, which can subsequently cyclize to form a pyrazolo[3,4-b]quinoline derivative. The presence of the 8-bromo substituent offers a handle for further diversification of the resulting pyrazoloquinoline system.
The acetyl group can also participate in multicomponent reactions. For example, a one-pot reaction with an amine and a source of sulfur, such as in the Gewald reaction, could lead to the formation of thieno[2,3-b]quinolines. Similarly, reactions with active methylene (B1212753) compounds and ammonia (B1221849) or amines can be envisioned to construct fused pyridine (B92270) or dihydropyridine (B1217469) rings.
Furthermore, the 2-chloro substituent is susceptible to nucleophilic displacement, providing a route to various 2-substituted quinolines. For example, reaction with amines can introduce an amino group, which can then be used as a building block for further cyclizations. A notable application is the synthesis of quinolinyl-azetidinones through the cycloaddition of Schiff bases derived from the ketone with chloroacetyl chloride. nih.gov Another example is the synthesis of quinolinyl-thiazolidinones via a one-pot, three-component reaction between the ketone, an aniline (B41778), and thioglycolic acid. rroij.com
The following table summarizes potential heterocyclic systems that can be synthesized from this compound based on known quinoline chemistry.
| Starting Material Analogue | Reagents | Resulting Heterocyclic System | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolin-3-one | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, Chloroacetyl chloride | Quinolinyl-azetidinone | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Aniline, 2-Mercaptoacetic acid | Quinolinyl-thiazolidinone | rroij.com |
| 4-Azido-7-chloroquinoline | Terminal alkyne, Cu(I) catalyst | Quinoline-triazole hybrid | mdpi.com |
Derivatization for Further Chemical Transformations
The acetyl group at the 3-position of this compound is a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
One of the most common derivatizations of the acetyl group is its conversion to a chalcone (B49325) through Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes. These resulting α,β-unsaturated ketones are themselves versatile intermediates for the synthesis of numerous heterocyclic compounds such as pyrazoles, pyrazolines, and pyrimidines. nih.gov For instance, the reaction of a chalcone with hydrazine or its derivatives leads to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. organic-chemistry.org
The acetyl group can also be subjected to oxidation or reduction. Oxidation can yield the corresponding carboxylic acid, which can be further functionalized through esterification or amidation. Reduction of the ketone would afford the corresponding secondary alcohol, which can be a precursor for other functional groups. An interesting transformation is the oxidative coupling of a similar compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, with ethanol (B145695) in a modified Darzen reaction to produce anti-α,β-epoxy ketones. rsc.org
Furthermore, the acetyl group can be used to introduce other functional groups through reactions such as the Willgerodt-Kindler reaction to form a thioamide, or through haloform reactions to yield a carboxylic acid with one less carbon atom. The methyl group of the acetyl moiety can also be brominated to give an α-bromo ketone, a highly reactive intermediate for nucleophilic substitution and the synthesis of various heterocycles like thiazoles.
The table below outlines some potential derivatizations of the acetyl group and their subsequent applications.
| Reaction Type | Reagents | Resulting Functional Group/Intermediate | Potential Applications | Reference |
| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | Chalcone (α,β-unsaturated ketone) | Synthesis of pyrazoles, pyrimidines, etc. | nih.gov |
| Darzen Reaction (oxidative) | Ethanol, Oxidant | α,β-Epoxy ketone | Intermediate for further transformations | rsc.org |
| Reduction | NaBH4 | Secondary alcohol | Precursor for other functional groups | - |
| Willgerodt-Kindler Reaction | Sulfur, Amine | Thioamide | Synthesis of sulfur-containing heterocycles | - |
| α-Bromination | NBS or Br2 | α-Bromo ketone | Synthesis of thiazoles, imidazoles, etc. | - |
Utilization in Ligand Design for Organometallic Catalysis
The this compound scaffold holds significant promise for the design of novel ligands for organometallic catalysis. The presence of both a bromine and a chlorine atom on the quinoline ring allows for selective and sequential functionalization through various cross-coupling reactions, enabling the introduction of coordinating atoms to create polydentate ligands.
The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a coordinating group at the 8-position via reactions like Suzuki, Stille, or Buchwald-Hartwig amination, while leaving the 2-chloro position intact for subsequent modification.
For example, a Suzuki coupling reaction at the 8-position could introduce a pyridine or pyrazole (B372694) ring, creating a bidentate N,N-ligand system in conjunction with the quinoline nitrogen. Subsequent nucleophilic substitution or another cross-coupling reaction at the 2-position could then be used to introduce a third coordinating group, leading to a tridentate ligand. The acetyl group at the 3-position can also be modified to incorporate a coordinating atom, for instance, by converting it to an oxime or a hydrazone, further increasing the denticity and tuning the electronic properties of the ligand.
The types of coordinating moieties that can be introduced are diverse and include:
N-donors: primary or secondary amines (via Buchwald-Hartwig amination), pyridines, pyrazoles, or imidazoles (via Suzuki or Stille coupling).
P-donors: phosphine (B1218219) groups can be introduced via phosphination reactions.
O-donors: the acetyl group itself or its derivatives (e.g., enolates, oximes) can act as oxygen donors.
The resulting polydentate ligands can be used to form stable complexes with various transition metals, such as palladium, copper, rhodium, and ruthenium. These complexes can then be investigated for their catalytic activity in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone?
- Methodology : Synthesis typically involves halogenation of a quinoline precursor. For example:
Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (60–80°C) to introduce the bromine substituent at the 8-position.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to install the 2-chloro group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC and structural integrity via -NMR (e.g., ketone carbonyl resonance at ~200 ppm in -NMR) .
Q. How is the compound characterized for identity and purity in academic research?
- Techniques :
- Spectroscopy : -NMR (quinoline proton signals at δ 7.5–9.0 ppm), -NMR (carbonyl carbon ~190–200 ppm), and IR (C=O stretch ~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H].
- Elemental Analysis : Match calculated and observed C, H, N, Br, Cl percentages (±0.3% tolerance).
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Reactivity : The bromine and chlorine substituents increase susceptibility to nucleophilic attack; avoid prolonged exposure to moisture or basic conditions.
- Safety : Use PPE (gloves, goggles) and fume hoods due to acute toxicity risks (GHS H301/H314) .
Advanced Research Questions
Q. How are crystallographic data analyzed to resolve structural ambiguities in halogenated quinolines?
- Software : SHELXL/SHELXS for structure refinement. Key parameters include:
- R-factor : Target <0.05 for high-resolution data.
- Data-to-Parameter Ratio : Ensure >15:1 to avoid overfitting.
- Validation : Check for missed symmetry (PLATON) and thermal displacement outliers.
Q. What experimental strategies address low yields in cross-coupling reactions involving this compound?
- Optimization :
Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Buchwald-Hartwig catalysts.
Solvent Effects : Use toluene/DMF mixtures to balance solubility and reaction kinetics.
Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize transition states.
- Troubleshooting : Monitor reaction progress via TLC; quench incomplete reactions with NH₄Cl to recover starting material .
Q. How can computational modeling predict reactivity patterns in this compound?
- Methods :
- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify electrophilic sites.
- Molecular Dynamics : Simulate solvation effects in water/DMSO using AMBER.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
